Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate
Description
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a complex quinazolinone derivative characterized by a bis-thioether linkage connecting two 3,4-dihydroquinazolin-4-one cores. Each quinazolinone moiety is substituted with a benzyl ester group via a sulfanylacetate spacer. Its synthesis likely involves nucleophilic substitution reactions between thiol-containing quinazolinones and activated esters, as inferred from analogous methodologies .
Properties
IUPAC Name |
benzyl 2-[4-oxo-3-[2-[4-oxo-2-(2-oxo-2-phenylmethoxyethyl)sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O6S2/c41-31(45-21-25-11-3-1-4-12-25)23-47-35-37-29-17-9-7-15-27(29)33(43)39(35)19-20-40-34(44)28-16-8-10-18-30(28)38-36(40)48-24-32(42)46-22-26-13-5-2-6-14-26/h1-18H,19-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUWVQGBGFWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation is often carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Sulfanyl Group:
Formation of the Oxoethyl Group: This can be done through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various benzyl derivatives.
Scientific Research Applications
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with various molecular targets. The compound’s sulfanyl and oxo groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparison
Quinazolinone derivatives are widely studied for their pharmacological properties. Key structural analogs include:
- Electronic Features: The target compound shares isoelectronic characteristics with sulfonamide-containing quinazolinones (e.g., compounds 2–7 in ), as both possess electron-withdrawing groups (quinazolinone, sulfonyl/sulfanyl) that influence π-π stacking and hydrogen-bonding interactions. However, the replacement of sulfonamide with benzyl esters in the target compound increases lipophilicity (logP ~3.5 predicted vs.
- Geometric Differences: The bis-quinazolinone architecture introduces conformational rigidity compared to monosubstituted analogs, which may affect binding affinity in biological targets .
Computational and Experimental Comparisons
Structure-activity relationship (SAR) studies using algorithms like DiverseSolutions (DVS) could quantify the target compound’s similarity to known inhibitors. For instance, replacing a sulfonamide "seed" with a benzyl ester would shift its position in chemistry space, reflecting altered hydrophobicity and steric bulk.
Research Findings and Data
Key Challenges and Innovations
- Stability : Benzyl esters are prone to hydrolysis under basic conditions, whereas sulfonamide analogs exhibit greater stability .
Biological Activity
The compound Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SARs).
Chemical Structure
The molecular structure of the compound includes multiple functional groups that contribute to its biological properties. The presence of quinazoline derivatives is particularly noteworthy as they are known for their diverse pharmacological activities.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in antidiabetic and anticancer contexts.
Antidiabetic Activity
One study highlighted the synthesis of similar quinazoline derivatives that exhibited significant α-glucosidase inhibitory activity , a key mechanism for controlling blood sugar levels. The compounds demonstrated IC50 values ranging from 49.40 to 83.20 μM, outperforming the standard acarbose (IC50 = 143.54 μM) . This suggests that the benzyl compound may have similar antidiabetic properties.
Anticancer Activity
The structural components of the benzyl compound indicate potential anticancer activity. Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. For example, benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers (PC3) . The SAR studies indicated that modifications to the benzoxazole core significantly influenced activity, hinting at a similar effect for the quinazoline-based compound.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following table summarizes findings from related studies on quinazoline derivatives:
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 1 | Quinazoline derivative A | 69.20 | α-glucosidase inhibitor |
| Compound 2 | Quinazoline derivative B | 59.60 | α-glucosidase inhibitor |
| Compound 3 | Benzoxazole derivative C | Varies | Cytotoxicity against cancer cells |
These findings suggest that modifications to the core structure can lead to enhanced biological activities.
Case Studies
- α-Glucosidase Inhibition : A study synthesized several derivatives based on a quinazoline scaffold and evaluated their inhibitory effects on α-glucosidase. The most active compounds had specific substitutions that optimized binding interactions within the enzyme's active site .
- Cytotoxicity Evaluation : Another research focused on benzoxazole derivatives demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity against normal cells . This selectivity is critical for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
